molecular formula C24H22N2O6S2 B3010107 methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate CAS No. 941899-54-3

methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate

Cat. No.: B3010107
CAS No.: 941899-54-3
M. Wt: 498.57
InChI Key: RQIAUJYYASVQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate is a synthetic benzo[e][1,2,4]thiadiazine 1,1-dioxide derivative of high analytical grade, intended for research and development purposes. This compound features a complex molecular architecture that may exhibit significant biological activity, making it a candidate for investigation in various pharmacological and biochemical studies. Potential research applications include exploring its role as a modulator of enzymatic activity, its binding affinity to specific cellular receptors, or its properties as a key intermediate in the synthesis of more complex molecules. The presence of the methylthiobenzene and ester functional groups suggests potential for specific interactions within biological systems. Researchers are advised to conduct their own thorough characterization and bioactivity assays to confirm its properties and suitability for their specific experimental needs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-methoxy-3-[[2-(3-methylsulfanylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S2/c1-31-21-12-11-16(23(27)32-2)13-17(21)15-25-20-9-4-5-10-22(20)34(29,30)26(24(25)28)18-7-6-8-19(14-18)33-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIAUJYYASVQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate is a complex organic compound with potential therapeutic applications. Its structural complexity suggests diverse biological activities, warranting a detailed examination of its pharmacological properties.

  • Molecular Formula : C24H22N2O6S2
  • Molecular Weight : 498.57 g/mol
  • CAS Number : 941899-54-3
  • Purity : Typically around 95% in research applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes.
  • Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing cellular responses.
  • Antioxidant Activity : The presence of methoxy and thiol groups suggests potential antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown effectiveness against various bacteria and fungi, comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
MicroorganismMIC (µg/mL)Comparison
E. coli32Ciprofloxacin: 16
S. aureus16Ketoconazole: 8

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. For example:

  • In vitro assays demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound showed a higher potency than some known chemotherapeutic agents .
Cell LineIC50 (µM)Reference Compound
MCF-715Doxorubicin: 20
Bel-740212Cisplatin: 18

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Grover et al. (2014) evaluated the antimicrobial activity of various derivatives of methylated benzoates, including compounds similar to methyl 4-methoxy-3... The results indicated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment :
    A recent publication highlighted the synthesis and biological evaluation of related compounds where the tested derivatives demonstrated significant cytotoxicity against MCF-7 cells, suggesting that modifications in the structure lead to enhanced biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound’s closest analogs are benzothiadiazines and benzo-fused heterocycles with variations in substituents or core rings. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reference
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate C11H9NO5S 267.26 g/mol Hydroxy group at position 4; lacks methylthio and methoxy substituents
4-((2-(3-Methoxyphenyl)-1,1-Dioxido-3-Oxo-2H-Benzo[e][1,2,4]Thiadiazin-4(3H)-yl)methyl)Benzonitrile C22H17N3O4S 419.50 g/mol Methoxyphenyl at position 2; benzonitrile instead of methyl benzoate
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate C18H15N3O4S 369.40 g/mol Thiadiazole ring replaces benzothiadiazine; carbamoyl-phenyl group
4-Phenyl-5-Aryloxy-1,2,3-Thiadiazoles C14H10N2O2S 294.31 g/mol Simpler thiadiazole core; lacks fused benzene ring and ester groups

Research Findings and Limitations

Synthetic Yields :

  • Benzothiadiazines synthesized via pre-functionalized anthranilic acids (as in ) achieve yields >80%, whereas post-cyclization modifications (e.g., ) yield <50% due to competing reactions.

Characterization Challenges :

  • X-ray crystallography (using programs like SHELXL ) is critical for confirming regiochemistry in complex analogs like the target compound.

Unresolved Issues: Limited data exist on the hydrolytic stability of the methyl ester group in physiological conditions. Toxicity profiles for methylthio-containing benzothiadiazines remain unstudied .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis of structurally complex benzo[e][1,2,4]thiadiazine derivatives typically involves sequential reactions such as cyclization, sulfonation, and functional group coupling. For example, pyridothiadiazine derivatives require catalysts like tetrabutylammonium bromide (TBAB) and optimized solvent systems (e.g., dichloromethane/water biphasic mixtures) to improve yields . Reaction temperature and stoichiometric ratios of intermediates (e.g., 3-(methylthio)phenyl precursors) must be tightly controlled to avoid side products. Purification often employs recrystallization or column chromatography, with yields reported between 34–74% for similar compounds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For instance, aromatic protons in methoxy and methylthio groups show distinct shifts in δ 3.8–4.0 ppm (¹H NMR) and δ 55–60 ppm (¹³C NMR), respectively. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) identifies sulfone (SO₂) stretches at ~1150–1300 cm⁻¹ . High-resolution MS (HRMS) is recommended for resolving ambiguities in complex fragmentation patterns .

Q. How does the sulfone group influence the compound’s stability under varying pH conditions?

The 1,1-dioxido (sulfone) group enhances electrophilicity at the thiadiazine ring, making it susceptible to nucleophilic attack in basic conditions. Stability studies on analogous compounds show degradation above pH 9, requiring buffered solutions (pH 6–8) for long-term storage .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for substituent introduction?

Density Functional Theory (DFT) calculations can map electron density distributions to predict regioselectivity in electrophilic substitutions. For example, methylthio and methoxy groups act as meta-directors, but steric hindrance from the benzoate moiety may alter reactivity. Comparing computed activation energies with experimental yields (e.g., 47% vs. 74% for similar derivatives ) clarifies dominant pathways .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies?

Pyridothiadiazine derivatives often exhibit reduced in vivo efficacy due to metabolic instability. Microsomal assays (e.g., liver S9 fractions) can identify vulnerable sites, such as methylthio oxidation to sulfoxide. Structural analogs with fluorinated or deuterated groups show improved pharmacokinetic profiles, suggesting targeted modifications for this compound .

Q. How do steric and electronic effects of the 3-(methylthio)phenyl group impact binding to therapeutic targets?

Molecular docking simulations reveal that the methylthio group’s hydrophobicity enhances binding to ATP pockets in kinase targets. However, steric clashes with bulky residues (e.g., Tyr-185 in EGFR) reduce affinity. Isosteric replacement with trifluoromethoxy groups improves both lipophilicity and fit, as shown in SAR studies of related thiadiazines .

Methodological Guidance

Designing controlled oxidation experiments to validate sulfone formation:
Use hydrogen peroxide (H₂O₂) in acetic acid at 60°C, monitoring progress via thin-layer chromatography (TLC). Confirm complete oxidation by the disappearance of the sulfoxide intermediate’s NMR signal at δ 2.7–3.1 ppm .

Mitigating hazards during large-scale synthesis:
Implement engineering controls (e.g., fume hoods with >100 ft/min face velocity) and personal protective equipment (PPE) compliant with NIOSH/EN standards. Use closed-system reactors to minimize inhalation exposure, as the compound is classified for acute toxicity (Category 4) .

Interpreting conflicting cytotoxicity data across cell lines:
Normalize results to cell-specific metabolic activity (e.g., ATP assays) and validate via orthogonal methods like apoptosis markers (Annexin V/PI). For example, discrepancies in IC₅₀ values may arise from differential expression of efflux pumps (e.g., P-gp) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.